Cas no 195067-12-0 (3-Amino-2-indenecarbonitrile)

3-Amino-2-indenecarbonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-2-indenecarbonitrile
- 3-amino-1H-indene-2-carbonitrile
- AC5129
- DB-228531
- AKOS006272309
- SB76340
- CS-0449519
- 195067-12-0
- SY021444
- MFCD01104042
-
- MDL: MFCD01104042
- Inchi: InChI=1S/C10H8N2/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4H,5,12H2
- InChI Key: CWRIXLCXDUOICE-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)CC(=C2N)C#N
Computed Properties
- Exact Mass: 156.06900
- Monoisotopic Mass: 156.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- PSA: 49.81000
- LogP: 2.13638
3-Amino-2-indenecarbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM269688-5g |
3-Amino-2-indenecarbonitrile |
195067-12-0 | 95% | 5g |
$*** | 2023-03-31 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY021444-1g |
3-Amino-2-indenecarbonitrile |
195067-12-0 | ≥95% | 1g |
¥4200.00 | 2024-07-10 | |
Ambeed | A503165-1g |
3-Amino-2-indenecarbonitrile |
195067-12-0 | 95+% | 1g |
$185.0 | 2024-07-28 | |
Crysdot LLC | CD12100253-5g |
3-Amino-2-indenecarbonitrile |
195067-12-0 | 95+% | 5g |
$621 | 2024-07-24 | |
Apollo Scientific | OR470560-1g |
3-Amino-2-indenecarbonitrile |
195067-12-0 | 1g |
£308.00 | 2023-09-02 | ||
eNovation Chemicals LLC | D911917-1g |
3-Amino-2-indenecarbonitrile |
195067-12-0 | 95% | 1g |
$605 | 2025-02-26 | |
eNovation Chemicals LLC | Y0999895-5g |
3-amino-1H-indene-2-carbonitrile |
195067-12-0 | 95% | 5g |
$1100 | 2024-08-02 | |
Alichem | A079000291-5g |
3-Amino-2-indenecarbonitrile |
195067-12-0 | 95% | 5g |
$645.81 | 2023-09-02 | |
eNovation Chemicals LLC | D911917-1g |
3-Amino-2-indenecarbonitrile |
195067-12-0 | 95% | 1g |
$605 | 2024-07-20 | |
eNovation Chemicals LLC | D911917-1g |
3-Amino-2-indenecarbonitrile |
195067-12-0 | 95% | 1g |
$605 | 2025-02-24 |
3-Amino-2-indenecarbonitrile Related Literature
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
Additional information on 3-Amino-2-indenecarbonitrile
Recent Advances in the Study of 3-Amino-2-indenecarbonitrile (CAS: 195067-12-0) in Chemical Biology and Pharmaceutical Research
3-Amino-2-indenecarbonitrile (CAS: 195067-12-0) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, shedding light on its role in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, providing a comprehensive overview for professionals in the field.
One of the key areas of investigation has been the synthesis and optimization of 3-Amino-2-indenecarbonitrile. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for its application in drug development. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a high-yield, scalable synthesis method that reduces byproducts and enhances the compound's stability. This advancement is expected to facilitate further pharmacological studies and preclinical testing.
In terms of biological activity, 3-Amino-2-indenecarbonitrile has shown promising results as a modulator of specific enzymatic pathways. Recent in vitro studies have revealed its inhibitory effects on kinases involved in inflammatory and oncogenic signaling. For instance, a 2023 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits selective inhibition of JAK2 kinase, a target implicated in myeloproliferative disorders. These findings suggest its potential as a lead compound for the development of kinase inhibitors.
Further research has explored the compound's mechanism of action at the molecular level. Structural analysis using X-ray crystallography and molecular docking simulations has provided insights into its binding interactions with target proteins. A study in ACS Chemical Biology (2023) highlighted the compound's ability to form hydrogen bonds and hydrophobic interactions with key residues in the active site of target enzymes, explaining its high selectivity and potency. These structural insights are invaluable for the design of derivatives with improved pharmacological properties.
The therapeutic potential of 3-Amino-2-indenecarbonitrile extends beyond kinase inhibition. Recent preclinical studies have investigated its effects on neurodegenerative diseases. A 2023 publication in European Journal of Medicinal Chemistry demonstrated that the compound can cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's disease. This opens new avenues for its application in central nervous system (CNS) disorders, although further studies are needed to validate these findings in vivo.
Despite these promising developments, challenges remain in the clinical translation of 3-Amino-2-indenecarbonitrile. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Recent pharmacokinetic studies, as reported in Drug Metabolism and Disposition (2023), have begun to characterize the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, providing a foundation for future optimization efforts.
In conclusion, 3-Amino-2-indenecarbonitrile (CAS: 195067-12-0) represents a versatile scaffold with significant potential in drug discovery. Recent advances in its synthesis, biological activity, and mechanistic understanding have positioned it as a promising candidate for further development. Continued research efforts are expected to uncover additional applications and optimize its pharmacological profile, paving the way for its eventual clinical use.
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